tert-butyl 4-(4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes a tert-butyl group, a piperidine ring, and a trifluoromethyl ketone moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a key intermediate.
Reaction Steps: The compound can be synthesized through a series of reactions involving organolithium agents, trifluoroacetic anhydride, and other reagents.
Industrial Production Methods: Large-scale production involves continuous synthesis methods, where raw materials are introduced into a reactor, and the product is continuously extracted.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: A wide range of derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may involve interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action would depend on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A related compound with similar functional groups.
Tert-butyl piperidine-1-carboxylate: A structural analog without the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate imparts unique chemical and physical properties compared to its analogs, making it particularly valuable in specific applications.
Properties
IUPAC Name |
tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26F3NO5/c1-5-23-13(21)10-12(16(17,18)19)24-11-6-8-20(9-7-11)14(22)25-15(2,3)4/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUFMXYYDTWJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)OC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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